REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH:9]([CH3:11])[CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:14][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH:9]([CH3:11])[CH3:10])[N:3]=1
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
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Smiles
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OC1=NC(=NC(=C1)C)C(C)C
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The solution is then concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue is poured into water
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Type
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EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 100 ml of n-hexane each time
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
subsequently evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C)C(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |